Lipophilicity Advantage: XLogP3 Comparison Against the N-Des-Methyl Analog
The target compound displays a computed XLogP3 of 2, which is 0.2 log units higher than its N-des-methyl analog (CAS 780805-97-2, XLogP3 = 1.8) [1][2]. This difference, while modest, is structurally attributable solely to the N-methyl substituent, as the remainder of the scaffold is identical [1].
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 2 (PubChem computed, 2025 release) |
| Comparator Or Baseline | 4-cyano-N-(1,3-dioxoisoindol-4-yl)benzamide (N-des-methyl analog, CAS 780805-97-2): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.2 (target compound more lipophilic) |
| Conditions | Computed descriptor based on molecular topology; PubChem XLogP3 algorithm v3.0 |
Why This Matters
Even a ΔlogP of +0.2 can translate into measurably different membrane permeability and oral absorption potential, making the target compound a preferred choice in medicinal chemistry programs where passive diffusion is a design criterion.
- [1] PubChem. (2025). Compound Summary: 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide, CID 7157905 — XLogP3 = 2. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
- [2] PubChem. (2025). Compound Summary: 4-cyano-N-(1,3-dioxoisoindol-4-yl)benzamide, CID 1279867 — XLogP3 = 1.8. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
